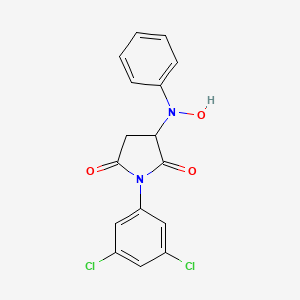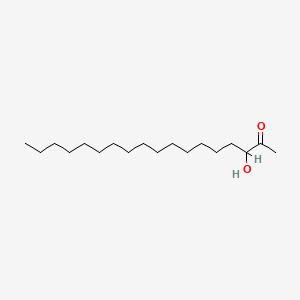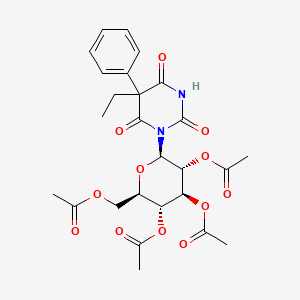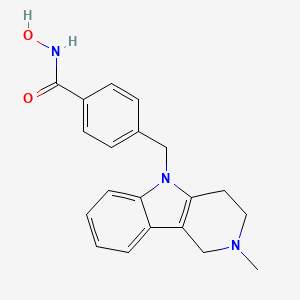
1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione is a member of pyrrolidines.
Applications De Recherche Scientifique
Antimicrobial Screening and Chemotherapeutic Potential
Some novel azaimidoxy compounds, including 1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione derivatives, have been synthesized and screened for antimicrobial activities. This research explores their potential as chemotherapeutic agents due to their antimicrobial properties (Jain, Nagda, & Talesara, 2006).
Organic Synthesis and Medicinal Chemistry
A study focused on the conversion of pyrrolidine-2,5-dione to maleimide, highlighting the significance of these scaffolds in organic synthesis, medicinal chemistry, and drug development. The study provides insights into the properties of pyrrolidine-2,5-diones and their derivatives (Yan et al., 2018).
Multi-component Synthesis
Research on the multi-component synthesis of 3-aryl-1-(arylmethylideneamino)pyrrolidine-2,5-diones, including derivatives of 1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione, has been conducted. This showcases the compound's versatility in synthetic organic chemistry (Adib et al., 2010).
Anticancer Activity
A nitrogen mustard derivative of 2,5-pyrrolidinedione, structurally related to 1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione, demonstrated notable anticancer effects on mouse Sarcoma 180, suggesting potential applications in cancer treatment (Naik, Ambaye, & Gokhale, 1987).
Antibacterial Efficacy
The compound's derivatives have been synthesized and evaluated for their antibacterial efficacy, indicating their potential application in developing new antibacterial agents (Sheikh, Ingle, & Juneja, 2009).
Molecular Structure Analysis
The molecular and crystal structure of derivatives of pyrrolidine-2,5-dione has been studied, providing essential insights into its chemical properties and potential applications in various fields of chemistry (Ratajczak-Sitarz et al., 1990).
Photoluminescent Conjugated Polymers
Research into photoluminescent conjugated polymers containing derivatives of pyrrolidine-2,5-dione, like 1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione, has been conducted. This demonstrates the compound's utility in materials science, particularly in electronic applications due to its photoluminescent properties (Beyerlein & Tieke, 2000).
Anticonvulsant Activity
Studies have also explored the anticonvulsant activity of pyrrolidine-2,5-dione derivatives, suggesting their potential use in developing new treatments for epilepsy (Rybka et al., 2017).
Propriétés
Nom du produit |
1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione |
|---|---|
Formule moléculaire |
C16H12Cl2N2O3 |
Poids moléculaire |
351.2 g/mol |
Nom IUPAC |
1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H12Cl2N2O3/c17-10-6-11(18)8-13(7-10)19-15(21)9-14(16(19)22)20(23)12-4-2-1-3-5-12/h1-8,14,23H,9H2 |
Clé InChI |
CXUMIBXWRDNFEW-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)N(C3=CC=CC=C3)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate](/img/structure/B1194538.png)
![N-cyclopropyl-3-oxo-N-({4-[(pyrimidin-4-yl)carbamoyl]phenyl}methyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B1194540.png)
![[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid](/img/structure/B1194547.png)